molecular formula C9H8BrN3O2 B13168005 Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B13168005
M. Wt: 270.08 g/mol
InChI Key: IHVPYDLSQKTYRI-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-bromopyrazole with methyl 2-chloropyridine-3-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate
  • Methyl 3-amino-6-bromopyrazine-2-carboxylate
  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine

Uniqueness

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of both amino and bromine functional groups. This combination allows for diverse chemical modifications and potential biological activities that are distinct from other similar compounds.

Biological Activity

Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound’s structural characteristics, synthesis methods, and its biological activity, particularly as a kinase inhibitor.

Structural Characteristics

This compound features several key functional groups:

  • Amino Group : Positioned at the 3-position, it can participate in nucleophilic reactions.
  • Bromine Atom : Located at the 6-position, it acts as an effective leaving group in substitution reactions.
  • Carboxylate Ester : Found at the 2-position, it can undergo hydrolysis or esterification reactions.

The molecular formula is C9H8BrN3O2C_9H_8BrN_3O_2 with a molecular weight of approximately 256.08 g/mol. The presence of these functional groups suggests a potential for significant biological interactions, particularly with protein kinases involved in various diseases such as cancer .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing aminopyrazoles with electrophilic reagents.
  • Bromination Steps : Introducing bromine at the desired position to enhance reactivity.
  • Esterification : Converting carboxylic acids into esters to improve solubility and bioavailability.

These methods facilitate the efficient production of the compound while allowing for modifications that may enhance its biological properties .

Kinase Inhibition

Research indicates that this compound exhibits significant activity against specific kinases. Studies have highlighted its potential as an inhibitor of AXL and c-MET kinases, which are critical in cancer cell signaling pathways . The compound's structural features likely contribute to its binding affinity and selectivity towards these targets.

Anticancer Potential

The pyrazolo[1,5-a]pyridine scaffold has been associated with various anticancer activities. Compounds within this family have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives have been tested for their ability to disrupt kinase signaling pathways essential for cancer cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological ActivitySimilarity
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylateBromine at position 6; carboxylatePotential kinase inhibitorHigh
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateBromine at position 5; ethyl esterAntimetabolite propertiesModerate
3-Bromopyrazolo[1,5-a]pyrimidineBromine at position 3; no carboxylateAnticancer activityModerate
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidineMethyl at position 3; bromine at position 6Kinase inhibition potentialModerate

This table illustrates how variations in structure influence biological activity and highlights this compound's unique profile due to its specific combination of functional groups .

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various protein targets. For example:

  • In Vitro Assays : These studies assessed the compound's binding affinity to target kinases and its effects on downstream signaling pathways. Results indicated that modifications to the compound significantly influenced its inhibitory potency .
  • Structure-Activity Relationship (SAR) Studies : These investigations revealed how changes in substituents could enhance selectivity and efficacy against specific kinases involved in disease progression .

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)8-7(11)6-3-2-5(10)4-13(6)12-8/h2-4H,11H2,1H3

InChI Key

IHVPYDLSQKTYRI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C=C(C=CC2=C1N)Br

Origin of Product

United States

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